molecular formula C21H22FNO3 B1327319 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone CAS No. 898756-05-3

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone

Cat. No.: B1327319
CAS No.: 898756-05-3
M. Wt: 355.4 g/mol
InChI Key: KTMVVXNZILLJMK-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a methyl group to a fluorinated aromatic ring. Its molecular formula is C₂₁H₂₂FNO₃, with an average mass of 355.409 g/mol and a monoisotopic mass of 355.158372 g/mol . The compound is structurally characterized by:

  • A spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) that introduces conformational rigidity.
  • A methyl bridge connecting the spirocyclic system to the benzophenone scaffold.

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMVVXNZILLJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643762
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-05-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection and Solubility Enhancement

  • The compound is sparingly soluble in aqueous media but dissolves well in organic solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80.
  • To improve solubility, heating the solution to 37°C and applying ultrasonic bath treatment is recommended.
  • Solutions should be prepared freshly or stored in aliquots to avoid degradation from repeated freeze-thaw cycles.

Stock Solution Concentrations and Volumes

The following table summarizes the preparation volumes for stock solutions at different concentrations based on the compound mass:

Mass of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 2.8137 0.5627 0.2814
5 mg 14.0683 2.8137 1.4068
10 mg 28.1365 5.6273 2.8137

Note: Volumes calculated based on molecular weight 355.41 g/mol.

In Vivo Formulation Preparation

For biological assays or in vivo studies, the compound is formulated as a clear solution using a stepwise solvent addition method to ensure clarity and stability:

  • DMSO Master Solution : Dissolve the compound in DMSO at a high concentration (master stock).
  • Co-solvent Addition : Sequentially add PEG300, Tween 80, and distilled water or corn oil, mixing thoroughly after each addition.
  • Physical Aids : Use vortexing, ultrasonic bath, or gentle heating to aid dissolution and clarity.
  • Order of Addition : Strictly follow the order of solvents to prevent precipitation or cloudiness.
  • Storage : Store the final formulation at recommended temperatures and avoid repeated freeze-thaw cycles.

Summary Table of Preparation Parameters

Step Details/Conditions Notes
Compound Mass 1 mg, 5 mg, 10 mg For stock solution preparation
Stock Solution Concentrations 1 mM, 5 mM, 10 mM Adjust volume accordingly
Solvents Used DMSO, PEG300, Tween 80, ddH2O, Corn oil Use in sequence for in vivo formulations
Solubility Enhancement Heat to 37°C, ultrasonic bath Improves dissolution
Storage -80°C (6 months), -20°C (1 month), RT sealed Avoid repeated freeze-thaw
Preparation Method Dissolve → Add co-solvents sequentially → Mix Ensure clear solution before next step

Research Findings and Practical Notes

  • The compound’s spirocyclic amine structure contributes to its enhanced solubility and biological activity, making it a valuable intermediate in drug discovery.
  • Proper solvent selection and preparation techniques are critical to maintain compound integrity and reproducibility in experiments.
  • The use of co-solvents and physical methods (vortex, ultrasound, heat) is standard practice to achieve clear, stable solutions suitable for in vitro and in vivo applications.
  • Aliquoting stock solutions minimizes degradation and ensures consistent dosing in research settings.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antipsychotic Properties :
    • Research indicates that compounds similar to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone exhibit potential as antipsychotic agents. A study highlighted its effectiveness in treating schizophrenia by modulating dopamine receptors .
  • Antimicrobial Activity :
    • The compound has been evaluated for antimicrobial properties, particularly against bacterial infections. Its structural analogs demonstrated significant antibacterial activity, suggesting that modifications to the spirocyclic structure could enhance efficacy .
  • Drug Development :
    • As a scaffold for drug design, this compound can be modified to create derivatives with improved pharmacological profiles. The synthesis of Mannich bases from related structures has shown promising results in terms of biological activity .

Applications in Materials Science

  • Photostability and UV Protection :
    • The benzophenone moiety is known for its UV-absorbing properties, making it suitable for applications in sunscreens and coatings. The incorporation of the spirocyclic structure may enhance the stability and effectiveness of UV filters .
  • Polymer Additives :
    • Due to its ability to absorb UV radiation, this compound can be used as an additive in polymers to improve their resistance to photodegradation, thereby extending the lifespan of plastic materials exposed to sunlight .

Case Study 1: Antipsychotic Efficacy

A study conducted on the efficacy of spirocyclic compounds revealed that derivatives similar to this compound showed significant binding affinity to dopamine receptors, indicating potential therapeutic effects in managing schizophrenia .

Case Study 2: Antimicrobial Synthesis

Research into the synthesis of Mannich bases from related spirocyclic compounds demonstrated high yields and notable antimicrobial activity against various pathogens. The study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a family of benzophenone derivatives with modifications at the spirocyclic system, aromatic substituents, and halogen/methoxy/methyl groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone 2-fluorophenyl C₂₁H₂₂FNO₃ 355.409
[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone 3-methoxyphenyl C₂₂H₂₅NO₄ 367.44
4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone 4-bromo, 2-fluorophenyl C₂₁H₂₁BrFNO₃ 434.31
3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 3',4'-dimethylphenyl C₂₃H₂₇NO₃ 365.47
Key Observations:

Substituent Position and Electronic Effects: The 4'-fluoro substituent in the target compound contrasts with 2-fluoro (ortho) or 3-methoxy (meta) groups in analogs . Electron-withdrawing groups (e.g., F, Br) enhance polarity and may influence binding affinity in receptor-ligand interactions, while electron-donating groups (e.g., OMe, Me) increase hydrophobicity .

Spirocyclic Modifications :

  • The 1,4-dioxa-8-azaspiro[4.5]decane core is conserved across analogs, suggesting its role in stabilizing conformation and enhancing metabolic resistance .

Biological Activity

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • CAS Number : 898755-72-1
  • Structure : The compound features a complex structure with a benzophenone core and an azaspiro moiety that may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, spiroheterocycles have been noted for their antibacterial and antifungal effects, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticonvulsant Effects

Studies on related compounds have demonstrated anticonvulsant activities, particularly in models of neuropathic pain and seizure disorders. The structure-activity relationship of these compounds suggests that modifications in the azaspiro framework can enhance their efficacy against seizures . Although specific data on the anticonvulsant activity of the target compound is limited, its structural analogs provide a basis for further investigation.

Study on Related Compounds

A study explored the anticonvulsant effects of N'-benzyl 2-substituted 2-amino acetamides, revealing significant protective indices against seizures in rodent models. The findings highlighted the importance of substituents in enhancing activity, which may be applicable to this compound as well .

Structure-Activity Relationship Analysis

Research has shown that modifications in the benzophenone structure can lead to varying biological activities. For example, the introduction of fluorine atoms has been associated with increased potency in some derivatives. This suggests that the fluorine substitution in this compound could enhance its biological profile compared to non-fluorinated counterparts .

Summary of Findings

Study/Reference Biological Activity Key Findings
AntimicrobialStructural analogs show significant antimicrobial activity.
AnticonvulsantRelated compounds demonstrate protective effects against seizures.
Structure-Activity RelationshipFluorine substitution enhances potency in benzophenone derivatives.

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone?

Answer:
The synthesis typically involves coupling the 1,4-dioxa-8-azaspiro[4.5]decane core with fluorobenzophenone derivatives via reductive amination or palladium-catalyzed cross-coupling. For example:

  • Procedure : Use 1,4-dioxa-8-azaspiro[4.5]decane and 4'-fluoro-bromobenzophenone in a Pd-mediated reaction (e.g., CyJohnPhos/Pd₂dba₃ catalyst system in dioxane at 120°C for 12–24 hours) .
  • Key steps : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) and characterization by HRMS/¹H NMR to confirm regioselectivity .

Basic: How is structural characterization of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX or WinGX is critical:

  • Refinement : Use SHELXL for small-molecule refinement to resolve spirocyclic conformations and fluorine positioning .
  • Data interpretation : Validate bond angles/distances (e.g., C-O-C in the dioxolane ring vs. spiro N-C bond lengths) against DFT calculations to confirm stereoelectronic effects .

Advanced: How do substituent variations on the spirocyclic core influence σ receptor binding affinity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Spiro N-substituents : Bulky groups (e.g., benzyl) enhance σ2 receptor selectivity by occupying hydrophobic pockets, as shown in analogs like BS148 (IC₅₀ < 50 nM for σ2R vs. σ1R) .
  • Fluorine position : 4'-F substitution on benzophenone improves metabolic stability compared to 3'-F analogs, as demonstrated in pharmacokinetic assays (t₁/₂ increase by ~30%) .

Advanced: What analytical strategies resolve contradictions in biological activity data across cell lines?

Answer:

  • Dose-response profiling : Use Hill slope analysis to distinguish target-specific effects (e.g., σ2R-mediated apoptosis in melanoma) from off-target cytotoxicity .
  • Metabolic interference : Test compounds in CYP3A4/P-gp knockout models to rule out efflux or enzyme-mediated inactivation, as seen in conflicting cytotoxicity reports for spirocyclic analogs .

Basic: What chromatographic methods are recommended for purity assessment?

Answer:

  • HPLC : Use phenyl-hexyl columns (e.g., Ascentis® Express) with gradient elution (ACN/H₂O + 0.1% TFA) to separate spirocyclic diastereomers .
  • Validation : Ensure ≥95% purity via UV detection (λ = 254 nm) and cross-check with LC-MS to detect trace azaspiro degradation products .

Advanced: How does computational modeling guide the design of derivatives with improved BBB permeability?

Answer:

  • QSAR models : Train on logP, polar surface area (PSA), and P-gp substrate likelihood using Schrödinger’s QikProp. For example, reducing PSA < 90 Ų via fluorobenzophenone substitution enhances BBB penetration (predicted vs. experimental % uptake: R² = 0.89) .
  • MD simulations : Simulate membrane partitioning (CHARMM force field) to optimize alkyl chain length on the spirocyclic nitrogen for passive diffusion .

Advanced: What in vivo models validate the compound’s efficacy against metastatic cancers?

Answer:

  • Murine melanoma : Administer 10 mg/kg (i.p.) daily; measure tumor volume reduction (>50% vs. control) and metastasis inhibition via bioluminescence imaging .
  • Toxicity : Monitor liver enzymes (ALT/AST) and body weight to exclude off-target effects, as seen in analogs with similar spiro scaffolds .

Basic: How are stability and degradation profiles assessed under physiological conditions?

Answer:

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze by LC-MS for hydrolytic cleavage (e.g., dioxolane ring opening) .
  • Light exposure : Use ICH Q1B guidelines to detect photooxidation products (e.g., fluorobenzophenone → 4'-hydroxy derivatives) .

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